Ammonium paratungstate

説明

特性

CAS番号 |

11120-25-5 |

|---|---|

分子式 |

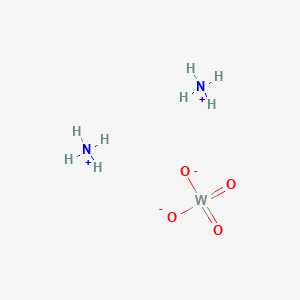

H42N10O42W12 |

分子量 |

3060.5 g/mol |

IUPAC名 |

decaazanium;hexakis(dioxido(dioxo)tungsten);hydron;hexakis(trioxotungsten) |

InChI |

InChI=1S/10H3N.42O.12W/h10*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*-1;;;;;;;;;;;;/p+12 |

InChIキー |

XAYGUHUYDMLJJV-UHFFFAOYSA-Z |

正規SMILES |

[NH4+].[NH4+].[O-][W](=O)(=O)[O-] |

他のCAS番号 |

11120-25-5 12028-06-7 |

物理的記述 |

Dry Powder Solid; [Merck Index] Soluble in water; [MSDSonline] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Foundational & Exploratory

what is the chemical formula of ammonium paratungstate

An In-depth Technical Guide to Ammonium Paratungstate (APT)

Introduction

This compound (APT) is a tungsten salt of significant industrial importance, primarily serving as the principal precursor for the production of a wide range of tungsten materials.[1] This white, crystalline solid is a key intermediate in the hydrometallurgical process of extracting tungsten from its ores.[2] Its chemical formula is most accurately represented as (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O.[3][4] The central anion, [H₂W₁₂O₄₂]¹⁰⁻, is known as the paratungstate B ion.[3][4] Given its critical role in the synthesis of high-purity tungsten oxides, tungsten metal powders, tungsten carbides, and catalysts, a thorough understanding of its properties and reaction pathways is essential for researchers and professionals in materials science, catalysis, and emerging biomedical fields.[5]

Chemical and Physical Properties

This compound is a stable compound under ambient conditions. Its physical and chemical characteristics are crucial for its processing and application. While the tetrahydrate is the most commercially significant form, other hydrates such as the pentahydrate and heptahydrate can be formed depending on the crystallization temperature.[4]

Data Presentation

The quantitative properties of this compound (tetrahydrate) are summarized in the table below.

| Property | Value |

| Chemical Formula | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O |

| Molar Mass | 3132.2 g/mol |

| Appearance | White crystalline solid (forms can be flake-like or needle-like) |

| Density | ~4.60 g/cm³ |

| Solubility in Water | Slightly soluble; < 2% at 20°C, increasing slightly with temperature.[6][7][8] |

| Solubility in Alcohol | Insoluble[7][8][9] |

| Decomposition Stages | ~220-280°C: Decomposes to Ammonium Metatungstate (AMT)[8][10] |

| >600°C: Decomposes completely to Tungsten Trioxide (WO₃)[3][8] |

Experimental Protocols

The following protocols describe the standard methodologies for the production of APT from ore and its subsequent conversion to tungsten trioxide.

Protocol 1: Hydrometallurgical Extraction of APT from Wolframite Ore

This protocol outlines the industrial process for extracting and purifying tungsten from wolframite concentrate ((Fe,Mn)WO₄) to produce high-purity APT.

1. Ore Digestion (Alkali Leaching):

- Crushed and ground wolframite concentrate is charged into a high-pressure autoclave.

- A concentrated sodium hydroxide (NaOH) solution is added.

- The mixture is heated under pressure, causing the tungsten to dissolve and form a soluble sodium tungstate (Na₂WO₄) solution, leaving iron and manganese hydroxides as a precipitate.

- Reaction: (Fe,Mn)WO₄ + 2NaOH → Na₂WO₄ + (Fe,Mn)(OH)₂

2. Primary Purification:

- The crude sodium tungstate solution is filtered to remove the solid hydroxide sludge.

- The solution is then subjected to a series of precipitation steps to remove impurities like silicon, phosphorus, and molybdenum. This is typically achieved by carefully adjusting the pH and adding specific precipitating agents.

3. Conversion to Ammonium Tungstate (Solvent Extraction):

- The purified sodium tungstate solution is acidified to a specific pH.

- The solution is then contacted with an organic solvent containing an amine extractant (e.g., a tertiary amine in a kerosene diluent). The tungstate ions are selectively transferred from the aqueous phase to the organic phase.

- The tungsten-loaded organic phase is separated and then "stripped" by contacting it with an aqueous ammonium hydroxide (NH₄OH) solution. This transfers the tungsten into the new aqueous phase as a high-purity ammonium tungstate ((NH₄)₂WO₄) solution.

4. Crystallization of APT:

- The purified ammonium tungstate solution is transferred to a crystallizer vessel.

- The solution is heated to evaporate excess water and ammonia. This process lowers the pH of the solution.

- As the concentration of tungstate increases and the pH decreases, this compound crystals precipitate out of the solution.

- Reaction: 12(NH₄)₂WO₄ → (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O + 14NH₃ + 6H₂O

- The crystallization temperature is controlled (typically >50°C) to influence the crystal size and morphology.

- The resulting APT crystals are separated by centrifugation, washed with deionized water, and dried.

Protocol 2: Thermal Decomposition of APT to Tungsten Trioxide (WO₃)

This protocol describes the calcination process to convert APT into high-purity tungsten trioxide, a crucial step for producing tungsten metal powder.

1. Furnace Preparation:

- A rotary calciner or a pusher-type furnace is pre-heated to the target temperature. The atmosphere within the furnace is controlled (typically air).

2. Calcination:

- Dried, high-purity APT crystals are fed into the furnace at a controlled rate.

- The temperature is raised to above 600°C.

- The decomposition occurs in stages:

- Stage 1 (100-220°C): Release of crystal water.

- Stage 2 (220-280°C): Partial loss of ammonia and water to form intermediate ammonium metatungstate (AMT).[10]

- Stage 3 (>280-600°C): Complete loss of all remaining ammonia and water to form tungsten trioxide (WO₃).

- The idealized overall reaction is: (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O → 12WO₃ + 10NH₃ + 10H₂O[3]

3. Product Collection:

- The resulting fine, yellow powder of tungsten trioxide is cooled and collected.

- The off-gases (ammonia and water vapor) are treated in a scrubbing system.

Process Visualizations

The following diagrams illustrate the key workflows involving this compound.

Caption: Workflow from Tungsten Ore to Tungsten Metal Powder via APT.

Caption: Thermal Decomposition Pathway of this compound.

Applications in Research and Drug Development

While the primary use of APT is as a precursor in materials science, its derivatives are gaining attention in biomedical research.

Industrial and Research Applications

-

Precursor for Tungsten Products: APT is the most important raw material for producing tungsten trioxide, tungsten blue oxide, tungstic acid, tungsten metal powder, and tungsten carbide. These materials are used in applications demanding high density, hardness, and high-temperature resistance, such as in lighting, electronics, cutting tools, and alloys.

-

Catalysis: APT is used to produce catalysts for the petrochemical industry.[11][12] Furthermore, tungsten carbide, derived from APT, is being investigated as a catalyst in various chemical reactions.

-

Other Uses: Minor applications include its use as a coloring agent in ceramics, an ingredient in fireproofing fabrics, and as a water-absorbent gel.[2][12]

Relevance to Drug Development and Biomedical Applications

The direct application of APT in pharmaceuticals is limited; however, its role as a precursor to advanced tungsten-based nanomaterials is of growing interest to drug development professionals.

-

Drug Delivery Systems: Some sources suggest APT's unique properties may be useful in drug formulation, specifically for developing targeted delivery systems for certain medications.[13]

-

Cancer Therapy: Tungsten compounds derived from ammonium metatungstate (AMT), which is produced by the thermal decomposition of APT, are showing significant potential.[3] Tungsten trioxide (WO₃) nanoparticles exhibit excellent photothermal conversion efficiency.[3] When irradiated with near-infrared light, these nanoparticles generate localized heat, effectively inducing apoptosis in cancer cells in a process known as photothermal therapy (PTT).[3]

-

Antibacterial Materials: WO₃ nanoparticles also possess photocatalytic antibacterial properties.[3] Under light irradiation, they generate reactive oxygen species (ROS) that can effectively kill bacteria and viruses, making them candidates for coatings on medical devices.[3]

References

- 1. This compound (APT) - this compound (APT) Manufacturer and Supplier [tungsten-powder.com]

- 2. scispace.com [scispace.com]

- 3. Ammonium Metatungstate in Biomedical Applications -Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-metatungstate.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Solubility- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 7. This compound and Ammonium Tungstate Difference --Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 8. What Is this compound- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 9. This compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 10. noahchemicals.com [noahchemicals.com]

- 11. This compound-赣州光华, 赣州光华有色,赣州光华有色金属, 钨, 氧化钨-赣州光华有色金属有限公司 [ganzhousunny.com]

- 12. This compound Application--Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Crystal Structure and Morphology of Ammonium Paratungstate (APT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium paratungstate (APT), a key precursor in the production of tungsten and its compounds, is a complex inorganic salt with the general formula (NH₄)₁₀[H₂W₁₂O₄₂]·nH₂O. The arrangement of atoms in its crystal lattice and the overall shape of its crystals—its morphology—are critical parameters that influence its physical and chemical properties. These characteristics, in turn, affect its performance in downstream applications, including the manufacturing of catalysts, high-purity tungsten oxides, and tungsten metal powders. This technical guide provides a comprehensive overview of the crystal structure and morphology of various this compound hydrates, detailing the experimental protocols for their synthesis and characterization.

Crystal Structure of this compound Hydrates

This compound exists in several hydrated forms, with the number of water molecules (n) varying depending on the crystallization conditions. The most common hydrates include the tetrahydrate (n=4), pentahydrate (n=5), hexahydrate (n=6), heptahydrate (n=7), and decahydrate (n=10). Each of these hydrates possesses a unique crystal structure, as detailed in the tables below.

The fundamental building block of the APT crystal structure is the paratungstate 'B' anion, [H₂W₁₂O₄₂]¹⁰⁻. This complex polyoxometalate anion consists of twelve tungsten-oxygen octahedra that share corners and edges. The ammonium ions (NH₄⁺) and water molecules are situated in the interstitial spaces of the crystal lattice, providing charge balance and stabilizing the structure through hydrogen bonding.

Crystallographic Data

The crystallographic parameters for the different hydrates of this compound have been determined using single-crystal X-ray diffraction. A summary of this data is presented in Table 1.

| Hydrate | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Tetrahydrate (Cell A) | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | Monoclinic | P2₁/n | 12.2092 | 13.3449 | 19.0346 | 90 | 106.928 | 90 | [1] |

| Tetrahydrate (Cell B) | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | Monoclinic | P2₁/n | 12.23 | 13.38 | 19.08 | 90 | 106.9 | 90 | |

| Pentahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·5H₂O | Triclinic | - | - | - | - | - | - | - | [2] |

| Hexahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·6H₂O | Triclinic | - | - | - | - | - | - | - | [2] |

| Heptahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·7H₂O | Orthorhombic | - | - | - | - | - | - | - | [2] |

| Decahydrate | (NH₄)₁₀[H₂W₁₂O₄₂]·10H₂O | Orthorhombic | Pbca | 19.07 | 24.42 | 14.13 | 90 | 90 | 90 | [3] |

Morphology of this compound Crystals

The external shape, or morphology, of this compound crystals is highly dependent on the synthesis conditions, particularly temperature, pH, and the concentration of the mother liquor. The different hydrates of APT are associated with distinct crystal morphologies, as summarized in Table 2.

| Hydrate | Morphology | Typical Synthesis Conditions |

| Tetrahydrate | Cubic | Stable under industrial crystallization conditions. |

| Pentahydrate | Triclinic plates or prisms | Crystallization temperature above 50 °C.[2] |

| Hexahydrate | Triclinic plates or prisms | Crystallization temperature below 50 °C.[2] |

| Heptahydrate | Pseudorhombic needles | Crystallization temperature above 50 °C from a concentrated solution.[2][3] |

| Decahydrate | Orthorhombic | Crystallizes at room temperature. |

| Hendecahydrate (11-hydrate) | Fine, white, needle-shaped | Crystallization temperature below 50 °C.[3] |

The ability to control crystal morphology is crucial as it impacts the material's bulk density, flowability, and reactivity in subsequent processing steps.

Experimental Protocols

Synthesis of this compound Crystals

The primary method for producing APT is through the evaporation of a purified ammonium tungstate solution. By controlling the conditions of this process, different hydrates and morphologies can be obtained.

Protocol for the Synthesis of Needle-Shaped APT (Heptahydrate/Hendecahydrate):

-

Preparation of Ammonium Tungstate Solution: Dissolve tungstic acid (H₂WO₄) in a 25-28% ammonia solution with constant stirring. The temperature should be maintained between 50-60 °C. Adjust the addition of tungstic acid and ammonia solution to achieve a final free ammonia concentration of 20-30 g/L and a density of 1.25-1.30 g/mL.[3]

-

Crystallization:

-

For Hendecahydrate (Needle-shaped): Cool the ammonium tungstate solution to below 50 °C. Fine, white, needle-shaped crystals will precipitate.[3]

-

For Heptahydrate (Needle-shaped): Heat the ammonium tungstate solution to above 50 °C. Evaporate the solution to a high concentration to induce the precipitation of pseudorhombic needles.[2][3]

-

-

Separation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with deionized water and dry them in an oven at a temperature below the decomposition point (e.g., 60-80 °C).

Protocol for the Synthesis of Plate-Like APT (Pentahydrate):

-

Preparation of Ammonium Tungstate Solution: Prepare the ammonium tungstate solution as described above.

-

Crystallization: Heat the solution in a constant temperature water bath between 50 °C and 70 °C for 1-2 hours. Neutralize the solution with hydrochloric acid to a pH of 7.0-7.5. Continue evaporation until the density of the mother liquor reaches 1.08-1.10 g/mL. Allow the solution to cool to form plate-like crystals.[3]

-

Separation and Drying: Separate and dry the crystals as described for the needle-shaped morphology.

Characterization of Crystal Structure and Morphology

X-Ray Diffraction (XRD) Analysis:

XRD is a fundamental technique for determining the crystal structure of APT.

-

Sample Preparation: Grind the APT crystals into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Data Acquisition: Mount the powdered sample on a zero-background sample holder. Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Typical scan parameters include a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Identify the crystalline phases by comparing the experimental diffraction pattern with standard patterns from the International Centre for Diffraction Data (ICDD) database. Perform Rietveld refinement to obtain precise unit cell parameters.

Scanning Electron Microscopy (SEM) Analysis:

SEM is used to visualize the morphology of the APT crystals.

-

Sample Preparation: Mount the APT crystals on an aluminum stub using double-sided carbon tape. As APT is an insulating material, sputter-coat the sample with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam.[4]

-

Imaging: Insert the coated sample into the SEM chamber. Use an accelerating voltage of 5-15 kV and a working distance of 10-15 mm. Acquire images at various magnifications to observe the overall crystal shape, surface features, and size distribution.

-

Quantitative Morphology Analysis: Use image analysis software to measure the dimensions of a statistically significant number of crystals from the SEM images. Calculate parameters such as average crystal length, width, aspect ratio, and particle size distribution.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and morphology of this compound. The crystallographic data and synthesis protocols presented herein offer valuable information for researchers and professionals working with this important tungsten compound. A thorough understanding and control of APT's crystalline properties are essential for optimizing its performance in various industrial applications. Further research to fully characterize the crystal structures of the pentahydrate and heptahydrate forms would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Solubility of Ammonium Paratungstate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ammonium paratungstate (APT), a key intermediate in tungsten metallurgy, exhibits limited solubility in aqueous solutions and is generally considered insoluble in organic solvents. This technical guide provides a comprehensive overview of the solubility of APT in water and various organic media. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key processes. Understanding the solubility characteristics of APT is crucial for its application in catalyst synthesis, materials science, and other areas of chemical research.

Solubility of this compound

This compound is a white crystalline salt, and its solubility is a critical parameter for its handling, processing, and application. The molecular formula of APT can vary depending on its hydration state, with common forms including 5(NH₄)₂O·12WO₃·5H₂O and 5(NH₄)₂O·12WO₃·11H₂O.

Solubility in Water

APT is slightly soluble in water, and its solubility demonstrates a slight increase with rising temperatures.[1][2] This low solubility is a defining characteristic of the compound.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Notes |

| 20 | < 2.0 | General value cited in multiple sources.[1][3][4][5] |

| 22 | 4.5 | Specified in a US Patent.[6] |

Note: The available quantitative data for the solubility of APT in pure water is limited. The values presented are based on available technical data sheets and patents.

Solubility in Aqueous Ammonia

The solubility of APT can be significantly increased in aqueous ammonia solutions. A study on the equilibrium solubilities of 5(NH₄)O·12WO₃·5H₂O (APT·5H₂O) in a 2 mol/L ammonia solution at elevated temperatures provided a linear relationship between solubility and temperature.[7]

Table 2: Solubility of this compound (APT·5H₂O) in 2 mol/L Ammonia Solution

| Temperature (°C) | Calculated Solubility (g/L) |

| 87 | 45.56 |

| 90 | 67.4 |

| 93 | 89.24 |

| 95 | 103.8 |

Note: The solubility (y) in g/L is calculated using the formula y = -588.8 + 7.28t, where t is the temperature in °C.[7] This equation is valid for the temperature range of 87-95°C in a 2 mol/L ammonia solution.[7]

The same study also provided a linear relationship for solubility as a function of the terminal ammonia concentration (x) in mol/L: y = 36.76 + 18.86x.[7]

Solubility in Organic Solvents

This compound is generally considered insoluble in organic solvents, particularly in non-polar and weakly polar solvents.[2][3][4][5] This is attributed to its nature as an ionic compound. For dissolution to occur, the solvent must effectively solvate the ammonium and paratungstate ions, a process that is unfavorable in most organic media.

While specific quantitative data for APT in a wide range of organic solvents is scarce, its insolubility in alcohol is frequently noted.[3][4][5] The behavior of the related, but much more water-soluble, ammonium metatungstate (AMT) in organic solvents provides further insight. AMT has very low solubility in methanol, ethanol, and acetone, and is virtually insoluble in non-polar solvents like toluene.[8] Given that APT is significantly less soluble in water than AMT, it is expected to have even lower or negligible solubility in these organic solvents.

Table 3: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Polarity | Expected Solubility |

| Methanol | Polar Protic | Very Low / Insoluble |

| Ethanol | Polar Protic | Insoluble[3][4][5] |

| Acetone | Polar Aprotic | Very Low / Insoluble |

| Toluene | Non-polar | Insoluble |

Experimental Protocols for Solubility Determination

The following sections detail a comprehensive methodology for the experimental determination of this compound solubility.

Equilibrium Solubility Determination Method

This method is based on the principle of allowing a supersaturated solution of APT to reach equilibrium at a constant temperature.

Materials and Equipment:

-

This compound (analytical grade)

-

Deionized water or organic solvent

-

Temperature-controlled water bath or incubator

-

Stirring mechanism (magnetic stirrer or shaker)

-

Syringe filters (0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or Mass Spectrometer (ICP-MS)

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a sealed container.

-

Equilibration: Place the container in a temperature-controlled bath and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrium is achieved, cease stirring and allow the undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a known volume of a suitable matrix (e.g., 2% nitric acid) to bring the tungsten concentration within the linear range of the analytical instrument.

-

Quantitative Analysis: Determine the concentration of tungsten in the diluted sample using ICP-OES or ICP-MS.

-

Calculation of Solubility: Calculate the original concentration of APT in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per 100 mL or grams per liter.

Analytical Method for Tungsten Concentration

The concentration of tungsten in the saturated solution is a direct measure of the solubility of APT. ICP-OES is a robust and widely used technique for this purpose.

ICP-OES Analysis Protocol:

-

Instrument Calibration: Prepare a series of tungsten standard solutions of known concentrations from a certified stock solution. Use these standards to generate a calibration curve.

-

Sample Analysis: Aspirate the prepared sample solution into the plasma of the ICP-OES.

-

Measurement: Measure the intensity of the atomic emission at a characteristic wavelength for tungsten (e.g., 207.911 nm).[9]

-

Quantification: Determine the tungsten concentration in the sample by comparing its emission intensity to the calibration curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the step-by-step process for determining the solubility of this compound.

Caption: Experimental workflow for determining APT solubility.

Conversion of APT to the More Soluble Ammonium Metatungstate (AMT)

This compound can be converted to the highly water-soluble ammonium metatungstate (AMT) through a controlled heating process. This transformation is of significant industrial importance.

Caption: Conversion of APT to the more soluble AMT.

References

- 1. This compound Solubility- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 2. What Is this compound- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 3. This compound Q&A --Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 4. This compound and Ammonium Metatungstate Difference - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 5. This compound and Ammonium Tungstate Difference --Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 6. US3472613A - Process for converting this compound to a more soluble form - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. What Is the Solubility of Ammonium Metatungstate in Organic Solvents?China Tungsten Industry News Center [ctia.com.cn]

- 9. ANALYTICAL METHODS - Toxicological Profile for Tungsten - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of High-Purity Ammonium Paratungstate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for producing high-purity ammonium paratungstate (APT), a critical precursor in the manufacturing of tungsten-based materials. This document details the core methodologies, presents comparative data on purity, and outlines experimental protocols to assist researchers and professionals in the field.

Introduction to this compound (APT)

This compound, with the chemical formula (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, is a white, crystalline salt that serves as the principal intermediate in the production of tungsten metal powder, tungsten carbides, and other tungsten chemicals.[1] The purity of APT is paramount, as it directly influences the properties and performance of the final tungsten products, particularly in high-technology applications such as electronics, aerospace, and catalysis.[2] This guide focuses on the most prevalent and effective industrial methods for synthesizing high-purity APT: ion exchange, solvent extraction, and recrystallization.

Core Synthesis Methodologies

The production of high-purity APT typically begins with the extraction of tungsten from its primary ores, such as wolframite ((Fe,Mn)WO₄) and scheelite (CaWO₄), or from secondary sources like tungsten scrap.[2] The initial hydrometallurgical processing of these raw materials yields a crude sodium tungstate (Na₂WO₄) solution. The subsequent purification and conversion of this solution into high-purity APT is achieved through one of the following core methodologies.

Ion Exchange Method

The ion exchange method is a widely used technique for the purification and concentration of tungstate ions from aqueous solutions. This process leverages the ability of specialized ion exchange resins to selectively adsorb tungstate anions, which are then eluted to form a purified ammonium tungstate solution.[3]

Process Overview:

The ion exchange process for APT synthesis can be conceptualized as a multi-stage operation, as illustrated in the workflow diagram below. The initial crude sodium tungstate solution is first conditioned and then passed through a column containing the ion exchange resin. After the resin is saturated with tungstate ions, it is washed and then eluted with an ammonium-containing solution to yield a purified ammonium tungstate solution, which is subsequently crystallized to produce high-purity APT.

Figure 1: General workflow for the ion exchange synthesis of high-purity APT.

Experimental Protocol:

A typical two-step ion exchange process for producing high-purity APT involves the following stages[4]:

-

Adsorption on a Strongly Basic Anion Exchange Resin: The alkaline sodium tungstate solution is passed through a column containing a porous, strongly basic anion exchange resin. This step is effective in removing impurities such as phosphorus, arsenic, and silicon.

-

Acidification and Desorption: The resin is then treated with an acidic solution to desorb the tungstate ions, with the pH of the resulting solution adjusted to between 2.5 and 4.0.

-

Adsorption on a Weakly Basic Anion Exchange Resin: The acidified tungstate solution is then passed through a second column containing a weakly basic acrylic anion exchange resin for further purification.

-

Elution with Ammonia: The tungsten is desorbed from the weakly basic resin using ammonia water. The use of ammonia water as the eluent helps to avoid the precipitation of APT on the resin bed by quickly bypassing the critical pH range of 6-8.

-

Crystallization: The resulting purified ammonium tungstate solution is then subjected to evaporation crystallization to obtain high-purity APT.

The tungsten recovery rate for the two-step ion exchange method can reach as high as 99%.[4]

Solvent Extraction Method

Solvent extraction, also known as liquid-liquid extraction, is another powerful technique for separating and purifying tungsten from aqueous solutions. This method is based on the principle of transferring tungstate ions from the aqueous phase to an immiscible organic phase containing a specific extractant.[5]

Process Overview:

The solvent extraction process for APT synthesis involves three main stages: extraction, scrubbing (washing), and stripping. The logical flow of this process is depicted in the diagram below. The conditioned aqueous feed containing tungstate ions is intimately mixed with the organic phase. The tungsten is selectively transferred to the organic phase, which is then separated and washed to remove any co-extracted impurities. Finally, the purified tungsten is stripped from the organic phase using an ammonium hydroxide solution to produce a high-purity ammonium tungstate solution ready for crystallization.

Figure 2: Logical workflow of the solvent extraction process for high-purity APT.

Experimental Protocol:

A typical solvent extraction process for producing high-purity APT from a purified sodium tungstate solution is as follows[6]:

-

Organic Phase Preparation: The organic phase typically consists of an extractant, a modifier, and a diluent. A common composition is a tertiary amine extractant (e.g., Alamine 336) dissolved in a high-flashpoint kerosene, with an alcohol (e.g., isodecanol) added as a modifier to prevent third-phase formation.

-

Extraction: The aqueous sodium tungstate solution, with its pH adjusted to between 2 and 3, is brought into contact with the organic phase in a series of mixer-settlers. The tungstate ions are extracted into the organic phase.

-

Scrubbing: The loaded organic phase is then washed with deionized water or a dilute acid solution to remove any co-extracted impurities.

-

Stripping: The scrubbed organic phase is contacted with an aqueous solution of ammonium hydroxide. This reverses the extraction process, transferring the tungstate ions back into the aqueous phase as ammonium tungstate.

-

Crystallization: The resulting high-purity ammonium tungstate solution is then sent to an evaporator-crystallizer to produce APT crystals.

Recrystallization Method

Recrystallization is a purification technique used to upgrade the purity of an existing solid compound. In the context of APT synthesis, it is employed to further purify technical-grade APT to meet the stringent requirements of high-purity applications. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Process Overview:

The recrystallization process involves dissolving the impure APT in a suitable solvent at an elevated temperature to create a saturated solution. Any insoluble impurities are removed by hot filtration. The hot, saturated solution is then allowed to cool slowly, causing the pure APT to crystallize out while the soluble impurities remain in the mother liquor. The purified crystals are then separated by filtration and dried.

Experimental Protocol:

A general procedure for the recrystallization of APT is as follows:

-

Dissolution: Dissolve the technical-grade APT in a minimal amount of hot deionized water containing a controlled amount of ammonia. The temperature is typically maintained between 50°C and 70°C.[7]

-

Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.

-

Cooling and Crystallization: The clear, hot filtrate is allowed to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can be employed to maximize the yield of pure crystals.

-

Filtration and Washing: The recrystallized APT is collected by vacuum filtration. The crystals are washed with a small amount of cold deionized water to remove any adhering mother liquor containing dissolved impurities.

-

Drying: The purified APT crystals are dried in an oven at a controlled temperature to remove residual moisture.

Quantitative Data on Purity

The effectiveness of each synthesis method is ultimately determined by the purity of the final APT product. The following tables provide a summary of the typical impurity levels in high-purity APT, based on national standards and literature data.

Table 1: National Standard Specifications for High-Purity APT (GB/T 10116-2007)

| Impurity | APT-0 Grade (Max. ppm) | APT-1 Grade (Max. ppm) |

| Al | 5 | 10 |

| As | 10 | 10 |

| Bi | 1 | 1 |

| Ca | 10 | - |

| Cd | 1 | - |

| Co | 5 | - |

| Cr | 5 | - |

| Cu | 1 | - |

| Fe | 10 | 20 |

| K | 10 | - |

| Mg | 5 | - |

| Mn | 5 | - |

| Mo | 20 | 50 |

| Na | 7 | - |

| Ni | 5 | - |

| P | 7 | - |

| Pb | 1 | - |

| S | 7 | - |

| Sb | 2 | - |

| Si | 10 | 30 |

| Sn | 1 | - |

| Ti | 5 | - |

| V | 5 | - |

Note: '-' indicates that the impurity level is not specified for that grade.

Table 2: Typical Impurity Levels in Feed Solution, Mother Liquor, and Crystallized APT

| Impurity | Feed Solution (ppm) | Mother Liquor (ppm) | Crystallized APT (ppm) |

| As | <10 | <200 | <10 |

| Fe | <10 | <200 | <10 |

| Mo | <10 | <60 | <20 |

| Na | <10 | <100 | <10 |

| P | <50 | <400 | <20 |

| Si | <10 | <200 | <20 |

| V | <100 | <1200 | <20 |

Source: Data adapted from literature on APT crystallization.[8]

Conclusion

The synthesis of high-purity this compound is a critical step in the tungsten production chain. The choice of synthesis method—ion exchange, solvent extraction, or recrystallization—depends on various factors, including the nature of the raw material, the desired final purity, and economic considerations. Both ion exchange and solvent extraction are highly effective in removing a wide range of impurities from crude tungstate solutions, enabling the production of APT that meets stringent purity specifications. Recrystallization serves as an essential final polishing step to achieve the highest purity levels required for advanced applications. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals engaged in the synthesis and development of high-purity tungsten materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US4115513A - Processing of this compound from tungsten ores - Google Patents [patents.google.com]

- 3. Ion Exchange Method Preparing this compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 4. Two Step Ion Exchange Method Producing this compound - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 5. Solvent Extraction & Ion Exchange Method Producing Ammonium Metatungstate-Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-metatungstate.com]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Page loading... [guidechem.com]

- 8. This compound (APT) Crystallization - this compound (APT) Manufacturer and Supplier [tungsten-powder.com]

A Technical Guide to the Physical and Chemical Properties of Ammonium Paratungstate (APT)

For Researchers, Scientists, and Drug Development Professionals

Ammonium paratungstate (APT) is a critical intermediate compound in the tungsten industry, serving as the primary precursor for producing tungsten metal, tungsten oxides, and other tungsten-based materials.[1][2][3] Its chemical and physical properties dictate the morphology and purity of these downstream products, making a thorough understanding of its characteristics essential for materials science and chemical synthesis. This guide provides an in-depth overview of the core physical and chemical properties of APT, detailed experimental protocols for its characterization and conversion, and logical diagrams to illustrate key processes.

The most common and commercially significant form of this white crystalline salt is this compound tetrahydrate.[1][3] Its chemical formula is (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, featuring a complex polytungstate anion known as the paratungstate B ion.[1]

Physical Properties

This compound is a white crystalline solid that can appear as flakes or needles, depending on the crystallization conditions.[4][5] It is stable at room temperature but exhibits poor solubility in water and is insoluble in alcohol.[4][6][7][8] This low solubility is a key factor in some of its chemical processing, such as its reaction with acids.[9]

Data Presentation: Core Physical Properties

The following table summarizes the key quantitative physical properties of this compound tetrahydrate.

| Property | Value | Citations |

| Chemical Formula | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O | [1][3][7] |

| Molar Mass | 3132.2 g/mol | [1] |

| Appearance | White crystalline solid (powder, granules, flakes, or needles) | [2][4][7][10] |

| Density | 4.60 - 4.61 g/cm³ | [1][4][5] |

| Scott Density: 1.8 - 2.5 g/cm³ | [2] | |

| Solubility in Water | Slightly soluble; < 2% at 20°C. Solubility increases slightly with temperature. | [3][4][8][11][12] |

| Solubility in other solvents | Insoluble in alcohol. Soluble in alkali solutions and ammonia water. | [4][6][7][11][13] |

| Melting / Boiling Point | Decomposes upon heating. | [1][7] |

Chemical Properties and Reactions

The chemical behavior of APT is dominated by its thermal decomposition and its role as a versatile precursor for a wide range of tungsten compounds.

Thermal Stability and Decomposition

The thermal decomposition of APT is a multi-stage process that is highly dependent on temperature and the surrounding atmosphere. This property is fundamental to the production of various tungsten oxides.[14]

-

220-280°C: In this initial stage, APT undergoes partial decomposition, losing some of its ammonia and water molecules to transform into ammonium metatungstate (AMT), a more water-soluble compound.[4][6][7][11]

-

Above 600°C (in Air): When heated to 600°C or higher in an oxidizing atmosphere (air), APT decomposes completely.[6][7][11] The final product is tungsten(VI) oxide (WO₃), a yellow powder, with ammonia and water vapor as byproducts.[1][4][6] The process proceeds through several intermediates, including amorphous phases and hexagonal WO₃, before forming the stable monoclinic WO₃.

-

Above 600°C (in Reducing Atmosphere): If calcination occurs in a weakly reducing atmosphere, the product is typically blue tungsten oxide (BTO), a non-stoichiometric mixture of various tungsten oxides (e.g., WO₂.₉, WO₂.₇₂).

The diagram below illustrates the distinct thermal decomposition pathways of APT under different atmospheric conditions.

Key Chemical Reactions

APT is the cornerstone of tungsten chemistry, serving as the starting material for nearly all high-purity tungsten products.

-

Conversion to Tungstic Acid: APT reacts with strong acids, such as hydrochloric acid (HCl) or nitric acid (HNO₃), to precipitate tungstic acid (H₂WO₄).[11][15] This reaction can be challenging to drive to completion due to the low solubility of APT in acidic solutions.[9]

-

Conversion to Tungsten Metal: The industrial production of tungsten metal powder begins with APT. The process involves two main steps: first, the calcination of APT to produce tungsten trioxide (WO₃), followed by the reduction of WO₃ in a hydrogen atmosphere to yield pure tungsten powder and water vapor.[1][3]

The following workflow illustrates the central role of APT in synthesizing other key tungsten compounds.

Experimental Protocols

Protocol: Characterization of Thermal Decomposition via Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for analyzing the thermal decomposition of APT using TGA, which measures changes in a sample's mass as a function of temperature.[16]

-

Objective: To determine the temperature ranges and corresponding mass losses for the decomposition stages of APT.

-

Apparatus: Thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) for evolved gas analysis, alumina crucibles.[16]

-

Sample Preparation:

-

Place 5-10 mg of finely ground APT powder into an alumina crucible.[16]

-

Record the initial mass accurately.

-

-

Methodology:

-

Place the sample crucible into the TGA furnace.

-

Purge the system with the desired analysis gas (e.g., synthetic air or nitrogen for inert conditions) at a constant flow rate (e.g., 30-50 mL/min).[16]

-

Set the temperature program to ramp from room temperature (e.g., 30°C) to 800°C at a controlled heating rate (e.g., 10°C/min).[17]

-

Continuously record the sample mass, temperature, and evolved gas signals (for H₂O and NH₃) throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

-

Correlate the mass loss steps with the evolved gas analysis data to identify the loss of water and ammonia at specific temperature ranges.

-

Characterize the solid intermediates and the final product by collecting samples from interrupted runs and analyzing them with X-ray Diffraction (XRD).[14]

-

Protocol: Synthesis of Tungstic Acid from this compound

This protocol describes a laboratory-scale method for producing tungstic acid from APT via acid precipitation.[9][11]

-

Objective: To convert APT into tungstic acid (H₂WO₄).

-

Reagents & Equipment: this compound, concentrated hydrochloric acid (HCl) or nitric acid (HNO₃), deionized water, glass beaker, magnetic stirrer with hotplate, filtration apparatus (e.g., Büchner funnel), drying oven.

-

Methodology:

-

Create a slurry by suspending a known quantity of APT in deionized water in a beaker. Due to APT's low solubility, it will not fully dissolve.

-

While stirring vigorously, slowly add an excess of concentrated HCl or HNO₃ to the slurry.[11] The addition of strong acid will cause the precipitation of yellow tungstic acid.

-

Heat the mixture gently (e.g., to 60-80°C) while continuing to stir for 1-2 hours to ensure the reaction goes to completion.

-

Allow the precipitate to settle, then cool the mixture to room temperature.

-

Separate the tungstic acid precipitate from the solution via vacuum filtration.

-

Wash the precipitate several times with deionized water to remove residual ammonium salts and excess acid.

-

Dry the purified tungstic acid in an oven at a moderate temperature (e.g., 80-100°C) until a constant mass is achieved.

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound-赣州光华, 赣州光华有色,赣州光华有色金属, 钨, 氧化钨-赣州光华有色金属有限公司 [ganzhousunny.com]

- 3. Encyclopedia of this compound - Tungsten & Molybdenum Encyclopedia [wiki.ctia.com.cn]

- 4. What Is this compound- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 5. This compound [en.ctia.group]

- 6. This compound Chemical Property- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 7. assignmentpoint.com [assignmentpoint.com]

- 8. This compound Solubility- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 9. APT Acid Decomposition Preparing Tungstic Acid - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 10. This compound Physical Property- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 11. What Is this compound--Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 12. Ammonium Metatungstate and this compound Difference--Tungsten Oxide Manufacturer and Supplier [tungsten-powder.com]

- 13. This compound | 11120-25-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Metatungstic Acid Preparation Method- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [tungstic-acid.com]

- 16. epfl.ch [epfl.ch]

- 17. researchgate.net [researchgate.net]

ammonium paratungstate CAS number and safety data sheet

An In-depth Technical Guide to Ammonium Paratungstate: CAS Number and Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity and safety information for this compound (APT). The information is compiled from various safety data sheets and regulatory guidelines to ensure a high level of detail and accuracy for professionals in research and development.

Chemical Identification

This compound is a key precursor in the production of tungsten metal and its compounds.[1][2]

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 11120-25-5[3][4][5][6][7] |

| EC Number | 234-364-9[3][6] |

| Synonyms | APT, Ammonium Tungstate Hydrate[6][7] |

| Molecular Formula | (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O[4][8] |

| Molecular Weight | 3132.5 g/mol [4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Appearance | White crystalline powder | [1][4][5] |

| Odor | Odorless | [4] |

| Melting Point | >300 °C (decomposes) | [1][6] |

| Boiling Point | Decomposes | [4] |

| Solubility in Water | Slightly soluble | [4][7] |

| Density | 2.3 - 4.6 g/cm³ | [4][6][8] |

| pH | Not available | [4][6] |

Toxicological Data

Toxicological data is crucial for assessing the potential health hazards of a substance.

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat | [3][6] |

| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. | Rabbit (based on general chemical testing principles) | [4][6] |

| Serious Eye Damage/Irritation | Dust particles may cause eye irritation. | [4] | |

| Carcinogenicity | Not classified as a known or suspected carcinogen. | [3][4][6] |

Experimental Protocols

Detailed methodologies for key toxicological and safety experiments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD Test Guideline 420 (Fixed Dose Procedure)

This method is an alternative to the classical LD50 test (formerly OECD TG 401) and aims to reduce the number of animals used.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (females are generally preferred) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Data Analysis: The results are interpreted in terms of the number of animals that die or show signs of toxicity at a given dose level to determine the GHS hazard category.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a chemical to cause skin irritation.

Principle: The test substance is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The cell viability is measured after a specified exposure and post-exposure period to determine the irritant potential.

Methodology:

-

Test System: A validated RhE model is used, which consists of normal, human-derived epidermal keratinocytes.

-

Test Procedure: The test substance is applied to the surface of the epidermis. After an exposure period (e.g., 60 minutes), the substance is removed by rinsing.

-

Post-Incubation: The tissues are incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified by measuring the optical density.

-

Data Analysis: A chemical is classified as an irritant if the mean relative cell viability of three replicate tissues is reduced to ≤ 50% of the mean viability of the negative controls.[9]

Safety and Handling

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken.[3][4][6][7]

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and proper cleanup.[3][4]

Caption: Workflow for responding to an accidental spill of this compound.

Storage and Disposal

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[4] Keep containers tightly closed.

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[4] It is recommended to use a licensed professional waste disposal service.

References

- 1. sterlab-store.com [sterlab-store.com]

- 2. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. niagararefining.com [niagararefining.com]

- 4. ammonium-paratungstate.com [ammonium-paratungstate.com]

- 5. episkin.com [episkin.com]

- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound Hazard and Protection- Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 9. iivs.org [iivs.org]

The Central Role of Ammonium Paratungstate as a Precursor in Tungsten Material Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ammonium paratungstate (APT), a white crystalline salt with the chemical formula (NH₄)₁₀(H₂W₁₂O₄₂)·4H₂O, stands as the cornerstone precursor for the vast majority of tungsten-based materials.[1][2][3] Its critical role stems from its ability to be thermally decomposed and chemically converted into a variety of tungsten compounds, including tungsten oxides, pure tungsten metal powder, and tungsten carbide.[1][4][5] This guide provides a comprehensive technical overview of the synthesis pathways from APT to these essential tungsten materials, complete with experimental protocols and quantitative data.

Properties of this compound (APT)

The quality and characteristics of the final tungsten material are intrinsically linked to the purity of the initial APT.[6] Commercial grades of APT are available with high purity, ensuring minimal contamination in the downstream products.

Table 1: Chemical Composition of a Special Grade this compound [1]

| Constituent | Minimum Content (%) |

| WO₃ | 88.8 |

| Impurity | Maximum Content (%) |

| As | 0.001 |

| Fe | 0.001 |

| Ca | 0.001 |

| K+Na | 0.002 |

| Co | 0.0005 |

| Mg | 0.0005 |

| Mn | 0.0005 |

| Ni | 0.0005 |

| Si | 0.002 |

| Ti | 0.0005 |

| Mo | 0.002 |

| Cu | 0.0005 |

| V | 0.0005 |

| P | 0.0007 |

Synthesis of Tungsten Oxides from APT

The initial step in producing most tungsten materials from APT is its thermal decomposition into tungsten oxides. The specific oxide phase produced is highly dependent on the temperature and atmosphere of the calcination process.[4]

From APT to Tungsten Trioxide (WO₃)

Heating APT in an oxidizing atmosphere (air) at temperatures above 500-600°C results in the formation of tungsten trioxide (WO₃), also known as yellow tungsten oxide.[1][4][6][7] This process involves the loss of ammonia and water.[4][7]

Experimental Protocol: Synthesis of Tungsten Trioxide (WO₃) from APT

-

Material: High-purity this compound powder.

-

Apparatus: A tube furnace or a rotary furnace capable of reaching at least 600°C with atmospheric control.

-

Procedure:

-

Place a known quantity of APT into a suitable crucible or boat.

-

Introduce the sample into the furnace.

-

Heat the furnace in an air atmosphere to a temperature of at least 600°C.[1][7] The conversion to triclinic crystalline tungsten trioxide is complete at around 500°C.[6]

-

Maintain the temperature for a sufficient duration to ensure complete decomposition.

-

Cool the furnace down to room temperature and collect the resulting yellow tungsten trioxide powder.

-

Table 2: Phase Transformation of APT during Calcination in Air [6][8]

| Temperature | Resulting Phase |

| ≥ 240 °C | Ammonium Metatungstate (AMT) |

| 300 - 350 °C | Amorphous Ammonium Tungsten Bronze (ATB) |

| 400 °C | Hexagonal WO₃ |

| 500 °C | Triclinic Crystalline WO₃ |

From APT to Tungsten Blue Oxide (TBO)

Calcining APT in a weakly reducing atmosphere yields blue tungsten oxide (TBO), which is a mixture of various tungsten oxides, predominantly WO₂.₉ and WO₂.₇₂, with smaller amounts of WO₃ and WO₂.[4]

Experimental Protocol: Synthesis of Tungsten Blue Oxide (TBO) from APT

-

Material: High-purity this compound powder.

-

Apparatus: A tube furnace with gas flow control.

-

Procedure:

-

Place the APT sample in the furnace.

-

Establish a weakly reducing atmosphere, typically a mixture of hydrogen and an inert gas like nitrogen.

-

Heat the furnace to a temperature that facilitates the partial reduction of tungsten, leading to the formation of blue tungsten oxide.

-

After the reaction is complete, cool the furnace under an inert atmosphere.

-

Synthesis of Tungsten Metal Powder from Tungsten Oxides

The production of pure tungsten powder is achieved through the hydrogen reduction of tungsten oxides.[9][10][11] This is a critical step as the properties of the tungsten powder, such as particle size, directly influence the quality of the final tungsten products.[9]

Experimental Protocol: Hydrogen Reduction of Tungsten Trioxide to Tungsten Powder

-

Material: Tungsten trioxide (WO₃) powder.

-

Apparatus: A tube furnace capable of reaching 900°C with a hydrogen gas supply.

-

Procedure:

-

Load the tungsten trioxide powder into a reaction boat.

-

Place the boat in the tube furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to remove any oxygen.

-

Introduce a flow of hydrogen gas.

-

The reduction is typically carried out in two stages:

-

After the reduction is complete, cool the furnace to room temperature under an inert gas atmosphere before removing the tungsten powder.

-

Synthesis of Tungsten Carbide (WC) from Tungsten Powder

Tungsten carbide, known for its exceptional hardness, is synthesized by the carburization of tungsten powder.[12][13] This process involves reacting tungsten powder with a carbon source at high temperatures.

Experimental Protocol: Carburization of Tungsten Powder to Tungsten Carbide

-

Materials:

-

Tungsten powder.

-

Carbon black or another suitable carbon source.

-

-

Apparatus: A high-temperature furnace, often a graphite carbon tube furnace, with a hydrogen atmosphere.[12][13]

-

Procedure:

-

Thoroughly mix the tungsten powder and carbon black.[12][13]

-

Place the mixture in a graphite boat or crucible.

-

Heat the mixture in a hydrogen atmosphere to a temperature between 1300°C and 1700°C.[12] The specific temperature depends on the desired particle size of the tungsten carbide.[13]

-

Maintain the temperature for a sufficient time (e.g., 1-2 hours) to ensure complete carburization.[13]

-

Cool the furnace under an inert atmosphere.

-

Visualization of Synthesis Pathways

The following diagrams illustrate the key transformation pathways from this compound to various tungsten materials.

Caption: Transformation pathways from APT.

Caption: Workflow for Tungsten Powder.

References

- 1. This compound (APT) - this compound (APT) Manufacturer and Supplier [tungsten-powder.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound Decomposition--Ammonium Paratungstate Manufacturer and Supplier [tungsten-powder.com]

- 5. nbinno.com [nbinno.com]

- 6. Tungsten Trioxide Produced by this compound (APT)--Tungsten Trioxide Manufacturer and Supplier [tungsten-powder.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound (APT) Calcination - Introduction,Property,Production,Photo,Video,Price,Market - Chinatungsten Online [ammonium-paratungstate.com]

- 9. Tungsten Oxide Producing Tungsten Powderâ Professional Producer - Chinatungsten [tungsten-oxide.com]

- 10. aemmetal.com [aemmetal.com]

- 11. refractorymetal.org [refractorymetal.org]

- 12. Tungsten Carburization - Tungsten Powder Manufacturer and Supplier [tungsten-powder.com]

- 13. heegermaterials.com [heegermaterials.com]

Unveiling the Cornerstone of Modern Tungsten Metallurgy: A Technical History of Ammonium Paratungstate

For Immediate Release

A comprehensive technical guide detailing the history and discovery of ammonium paratungstate (APT) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the scientific journey from the initial isolation of tungsten to the characterization and industrial production of this pivotal chemical compound. It offers an in-depth look at the experimental protocols, analytical challenges, and evolving understanding of APT that paved the way for its widespread use in modern technology.

A Journey from "Heavy Stone" to a Refined Chemical: The Historical Context

The story of this compound is intrinsically linked to the discovery of its constituent element, tungsten. In the mid-18th century, the dense mineral, later named scheelite, was referred to as "tung-sten," Swedish for "heavy stone."[1] The groundwork for isolating the new element was laid in 1781 when Swedish chemist Carl Wilhelm Scheele successfully isolated tungstic acid.[2] Following this, in 1783, Spanish brothers Juan José and Fausto Elhuyar first isolated tungsten metal by reducing tungstic acid with charcoal.[2]

While the element was discovered, the specific synthesis and characterization of its complex salts would take several more decades of scientific inquiry. The 19th century saw significant advancements in the understanding of tungstates, with French chemist Auguste Laurent being the first to use the term "paratungstates" to describe a particular class of these salts. In a publication in Annales de Chimie et de Physique in 1847, Laurent proposed the formula 5M₂O·12WO₃·nH₂O for these compounds, where 'M' represents a monovalent cation.[3]

The Swiss chemist Jean Charles de Marignac later confirmed Laurent's proposed formula through his own extensive research on tungstates, publishing his findings in 1863. His meticulous analytical work was crucial in validating the existence and general composition of paratungstates. However, the exact structural formula of this compound remained a subject of debate well into the 20th century, with chemists proposing various formulations. This uncertainty arose from the complex nature of tungstate polymerization in solution and the analytical challenges of differentiating between large, complex ions with similar elemental compositions.

The industrial production of tungsten compounds began to take shape with the work of Robert Oxland, who was granted a patent in 1847 for the manufacture of sodium tungstate and tungstic acid.[1] This development was a critical precursor to the large-scale production of this compound, which would become the central intermediate in the tungsten industry.

The Path to Purity: Evolution of Production and Analysis

The traditional method for producing this compound involves a multi-step process that begins with the digestion of tungsten ore concentrates, such as wolframite ((Fe,Mn)WO₄) or scheelite (CaWO₄), in a strong base to form a soluble tungstate solution. This is followed by a series of purification steps to remove impurities. The purified tungstate solution is then converted to ammonium tungstate, from which this compound is crystallized.

Early Experimental Protocols

While a detailed, step-by-step protocol from Laurent's very first synthesis remains elusive in readily available literature, the general principles of 19th-century methods can be reconstructed. A typical laboratory-scale synthesis would have involved:

-

Preparation of Tungstic Acid: Tungsten ore would be digested in a strong acid, such as hydrochloric acid, to precipitate tungstic acid (H₂WO₄).

-

Formation of Ammonium Tungstate Solution: The freshly precipitated tungstic acid would then be dissolved in an excess of aqueous ammonia (ammonium hydroxide). This reaction forms a solution of ammonium tungstate.

-

Crystallization of this compound: The ammonium tungstate solution would be carefully evaporated. As the concentration of the solution increased and the pH changed due to the evaporation of ammonia, the less soluble this compound would crystallize out.

The conditions of this crystallization, such as temperature and evaporation rate, were found to influence the size and purity of the resulting crystals.

The Challenge of an Accurate Formula: 19th Century Analytical Techniques

The determination of the precise chemical formula of APT posed a significant challenge to 19th-century chemists. The primary method available for quantitative analysis was gravimetric analysis . This involved precipitating a specific component of the compound in a form that could be isolated, dried, and weighed.

For this compound, a typical gravimetric analysis would involve:

-

Determination of Tungsten: A weighed sample of the APT would be dissolved, and the tungsten would be precipitated as tungstic acid by the addition of a strong acid. The tungstic acid would then be ignited at a high temperature to form tungsten trioxide (WO₃), which has a stable and well-defined composition, allowing for the calculation of the original tungsten content.

-

Determination of Ammonia: The ammonia content could be determined by distillation. The APT sample would be treated with a strong base to liberate the ammonia as a gas, which would then be passed into a standard solution of acid. The amount of acid neutralized would be used to calculate the amount of ammonia in the original sample.

-

Determination of Water: The water of hydration was typically determined by heating a sample of the compound at a specific temperature and measuring the loss in mass.

The inherent difficulty in completely separating the various tungstate species and the potential for co-precipitation of impurities made achieving consistent and accurate results a formidable task with the techniques of the era.

Quantitative Data from Early Investigations

The following table summarizes some of the early quantitative data related to this compound, primarily focusing on its solubility as reported by various chemists in the late 19th and early 20th centuries. This data highlights the variability in early measurements, likely due to differences in experimental conditions and the purity of the samples.

| Investigator | Year | Solubility ( g/100 mL of water) | Temperature (°C) |

| Lotz | 1854 | ~3.8 | 10.7 |

| Marignac | 1863 | ~4.3 | "Cold" |

| Anthony | - | ~3.7 | "Cold" |

| Taylor | 1902 | ~1.4 | 21 |

Signaling Pathways and Experimental Workflows

The logical progression of the discovery and production of this compound can be visualized through the following diagrams.

Caption: Logical flow from the discovery of tungsten to the synthesis of APT.

Caption: A simplified workflow of the traditional APT production and analysis.

The Modern Understanding of this compound

It was not until the advent of modern analytical techniques, such as X-ray crystallography, that the true structure of the paratungstate anion was elucidated. The correct chemical formula for this compound is now known to be (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O.[4] This complex structure consists of a polyoxometalate anion, [H₂W₁₂O₄₂]¹⁰⁻, where twelve tungsten atoms are linked by oxygen atoms, with ten ammonium ions providing the counter charge, and four molecules of water of hydration.

The historical journey to understand and produce this compound showcases the evolution of analytical chemistry and industrial chemical processes. From early, painstaking gravimetric analyses to modern structural determination, the story of APT is a testament to the cumulative nature of scientific progress. Today, APT remains the most important precursor for the production of high-purity tungsten metal, tungsten carbide, and other tungsten chemicals, making it a cornerstone of modern materials science and industry.[5]

References

Methodological & Application

Application Notes and Protocols: Ammonium Paratungstate as a Catalyst Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium paratungstate (APT), with the chemical formula (NH₄)₁₀[H₂W₁₂O₄₂]·4H₂O, is a key intermediate in tungsten metallurgy and serves as a crucial precursor for a wide range of tungsten-based materials, including catalysts. While not typically employed as a direct catalyst in its pristine form, APT is readily converted into catalytically active tungsten species, such as tungstates, polyoxotungstates, and tungsten oxides. These derivative catalysts exhibit significant activity in various organic transformations, particularly in oxidation and epoxidation reactions, offering environmentally benign alternatives to traditional stoichiometric reagents.

This document provides detailed application notes and experimental protocols for organic reactions where the catalytic system is derived directly from this compound.

Role of this compound as a Catalyst Precursor

This compound is a stable, crystalline solid that can be thermally decomposed to produce various tungsten oxides. When heated to around 600°C, APT decomposes to tungsten(VI) oxide (WO₃), a versatile precursor for many tungsten catalysts[1]. The thermal decomposition of APT can be controlled to yield different tungsten compounds with varying catalytic properties.

In solution, particularly in the presence of an oxidant like hydrogen peroxide (H₂O₂), this compound can form soluble peroxotungstate species. These species are highly effective oxidants for a variety of organic substrates. The general scheme involves the in situ generation of the active catalyst from the more stable APT precursor.

Application in Oxidation Reactions: Selective Oxidation of Alcohols

Tungsten-based catalysts derived from this compound are effective for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. These reactions often utilize hydrogen peroxide as a green oxidant, with water as the only byproduct.

General Reaction Pathway

The catalytic cycle is believed to involve the formation of a peroxotungstate complex from the reaction of the tungstate species (derived from APT) and hydrogen peroxide. This complex then transfers an oxygen atom to the alcohol substrate, regenerating the tungstate catalyst.

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

While direct protocols starting with APT are not abundant in the literature for this specific transformation, a common approach involves the use of a tungstate catalyst in conjunction with a phase-transfer catalyst, which can be prepared from APT. The following protocol is adapted from established methods for tungstate-catalyzed oxidations.

Materials:

-

This compound (APT)

-

Hydrogen Peroxide (30% aqueous solution)

-

Benzyl Alcohol

-

Toluene (solvent)

-

Aliquat 336 (phase-transfer catalyst)

-

Sodium Sulfate (anhydrous)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Dichloromethane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation (in situ): In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol) and Aliquat 336 (1 mmol).

-

Add toluene (20 mL) to the flask and stir the mixture.

-

Slowly add 30% hydrogen peroxide (20 mmol) to the stirred suspension. The mixture will form a biphasic system.

-

Reaction: Add benzyl alcohol (10 mmol) to the reaction mixture.

-

Heat the mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude benzaldehyde can be further purified by distillation if necessary.

Quantitative Data Summary:

| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Benzyl Alcohol | APT / Aliquat 336 | H₂O₂ | Toluene | 80 | 4-6 | >90 | Adapted |

Application in Epoxidation Reactions: Synthesis of Cyclohexene Oxide

Catalytic systems derived from this compound are highly effective for the epoxidation of alkenes using hydrogen peroxide. The active species are typically peroxotungstates formed in situ.

General Reaction Workflow

Experimental Protocol: Epoxidation of Cyclohexene

This protocol describes the epoxidation of cyclohexene using a catalytic system generated in situ from this compound.

Materials:

-

This compound (APT)

-

Hydrogen Peroxide (30% aqueous solution)

-

Cyclohexene

-

Methanol (solvent)

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Equipment:

-

Two-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with ice bath

-

Separatory funnel

Procedure:

-

Catalyst Preparation (in situ): In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.2 mmol) in 10 mL of 30% aqueous hydrogen peroxide. Stir the solution for 10 minutes at room temperature.

-

Add 50 mL of methanol to the flask.

-

Reaction: Add cyclohexene (20 mmol) to the reaction mixture.

-

Stir the reaction mixture at 60°C for 8 hours. Monitor the progress of the reaction by Gas Chromatography (GC) or TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

-

Extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and remove the solvent by distillation to obtain cyclohexene oxide.

Quantitative Data Summary:

| Alkene | Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

| Cyclohexene | APT | H₂O₂ | Methanol | 60 | 8 | ~95 | >98 (to epoxide) | Adapted |

Other Potential Applications (Further Research Needed for Direct APT Protocols)

While APT is a known precursor for catalysts in various other organic reactions, detailed protocols explicitly starting with APT are less common. The following areas represent potential applications where catalysts are derived from tungstate sources, for which APT could serve as the starting material.

-

Friedel-Crafts Acylation: Solid acid catalysts prepared from tungstated zirconia, which can be synthesized from ammonium metatungstate (derivable from APT), have shown activity in Friedel-Crafts reactions.

-

Biginelli Reaction: While various Lewis and Brønsted acids are typically used, heteropoly acids containing tungsten have been explored as catalysts for this multicomponent reaction.

-

Synthesis of Benzimidazoles: The condensation of o-phenylenediamines with aldehydes to form benzimidazoles is often acid-catalyzed. Tungsten-based solid acids could potentially be employed for this transformation.

For these reactions, researchers would typically first prepare the active catalyst (e.g., a heteropoly acid or a supported tungsten oxide) from APT in a separate step before its use in the organic synthesis.

Conclusion

This compound is a versatile and economically important precursor for the generation of active tungsten-based catalysts. Its application in developing greener oxidation and epoxidation processes using hydrogen peroxide is particularly noteworthy. The protocols provided herein serve as a practical guide for researchers interested in leveraging the catalytic potential of tungsten, starting from this readily available material. Further research into the direct use of APT or its in situ derivatives in a broader range of organic reactions could unveil new and efficient synthetic methodologies.

References

Preparation of Tungsten Carbide from Ammonium Paratungstate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals